molecular formula C12H15FO2S B2669974 4-Cyclohexylbenzene-1-sulfonyl fluoride CAS No. 1368553-97-2

4-Cyclohexylbenzene-1-sulfonyl fluoride

Cat. No. B2669974
CAS RN: 1368553-97-2
M. Wt: 242.31
InChI Key: VZWOIUYFDWRECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylbenzene-1-sulfonyl fluoride is a chemical compound with the formula C12H15FO2S. It is used for research purposes .


Synthesis Analysis

The synthesis of sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, has been a topic of interest in recent years. One method involves a one-pot process that directly transforms sulfonates or sulfonic acids into sulfonyl fluorides . Another approach involves the use of fluorosulfonyl radicals, which has emerged as a concise and efficient method for producing sulfonyl fluorides .


Chemical Reactions Analysis

Sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, have unique reactivity in organic synthesis. They have been utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .

Scientific Research Applications

SuFEx Linkers in Organic Synthesis

“4-Cyclohexylbenzene-1-sulfonyl fluoride” is a key component in the construction of SuFEx linkers, which are a new generation of click chemistry . These linkers have found widespread applications in organic synthesis due to the high stability and efficient reactivity of the S VI –F bond . A diverse collection of SuFEx linkers has emerged, involving gaseous SO 2 F 2 and SOF 4 hubs; SOF 4 -derived iminosulfur oxydifluorides; O -, N - and C -attached sulfonyl fluorides and sulfonimidoyl fluorides; and novel sulfondiimidoyl fluorides .

Materials Science

The SuFEx chemistry, which involves “4-Cyclohexylbenzene-1-sulfonyl fluoride”, has been applied in materials science . The S VI –F motif-containing compounds impart desired properties such as resistance to hydrolysis and thermolysis; stability toward acids, bases, redox conditions, light and other routine reaction conditions; and controllability and specificity of the S–F bond cleavage .

Chemical Biology

In the field of chemical biology, the SuFEx chemistry has been utilized for the construction of multifunctional substrates . The S VI –F bond provides a balance between distinctive reactivity and favorable stability, making it a valuable tool in this field .

Drug Discovery

The SuFEx chemistry has found applications in drug discovery . It provides a modular next-generation family of click reactions, geared towards the rapid and reliable assembly of functional molecules . This has been particularly useful in accelerating the discovery of new medicines .

Construction of S–O Bonds

A remarkable advance in the use of the SuFEx strategy for the construction of S–O bonds was developed by Niu and co-workers . They employed hexamethyldisilazane (HMDS) as a hydroxyl-activated reagent and DBU or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst to realize the O-sulfation of saccharides via a one-pot procedure .

Synthesis of Sulfonyl Fluorides from Sulfonates

“4-Cyclohexylbenzene-1-sulfonyl fluoride” can be synthesized from sulfonates . Various quaternary ammonium salts, such as tetrabutylammonium iodide (TBAI), tetrabutylammonium acetate (TBAA), tetramethylammonium chloride (TMAC) and TBAB, were tested as catalysts for the reaction .

Future Directions

The future directions in the research and application of sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, involve the development of new synthetic methods and their applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

4-cyclohexylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWOIUYFDWRECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylbenzene-1-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.